molecular formula C17H21N3O3S2 B2921577 N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941892-61-1

N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2921577
CAS No.: 941892-61-1
M. Wt: 379.49
InChI Key: URQBWSBMLZEIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative featuring a 4-methoxyphenyl group and a propylamino-linked oxoethyl side chain. The 4-methoxyphenyl moiety may enhance solubility and metabolic stability, while the thioacetamide linkage and propylamino group likely influence target binding and bioactivity .

Properties

IUPAC Name

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-3-8-18-15(21)9-13-10-24-17(20-13)25-11-16(22)19-12-4-6-14(23-2)7-5-12/h4-7,10H,3,8-9,11H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQBWSBMLZEIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the methoxyphenyl group enhances its lipophilicity and may contribute to its biological effectiveness.

Key Properties

PropertyValue
Molecular Weight479.6 g/mol
XLogP3-AA3.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count9

Antitumor Activity

Research has shown that derivatives of thiazole exhibit significant antitumor activity. A related compound within the same class demonstrated potent in vitro activity against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound from this series exhibited:

  • Mechanism of Action : Induction of apoptosis and autophagy in cancer cells.
  • In Vivo Efficacy : Significant reduction in tumor growth in xenograft models, indicating strong potential for therapeutic applications .

Antimicrobial Activity

The thiazole ring is also associated with antimicrobial properties. Studies have indicated that compounds containing thiazole can effectively inhibit bacterial growth. For instance, certain thiazole derivatives showed comparable antibacterial activity against standard strains, suggesting that modifications to the thiazole structure can enhance bioactivity .

Case Studies

  • Anticancer Study : A study focusing on thiazole derivatives reported that specific modifications led to improved potency against resistant cancer cell lines. The structure-activity relationship (SAR) analysis revealed that electron-donating groups significantly enhanced cytotoxicity .
  • Antimicrobial Study : Another investigation highlighted the efficacy of thiazole-integrated compounds against Xanthomonas species, with median effective concentrations (EC50) lower than those of established antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how structural variations influence biological activity. In the case of this compound, the following points are significant:

  • Methoxy Group : Enhances lipophilicity and potentially improves cell membrane permeability.
  • Thiazole Moiety : Essential for both anticancer and antimicrobial activities.
  • Substituents on the Phenyl Ring : Modifications can lead to increased potency against specific targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table compares the target compound with structurally related analogs from the evidence:

Compound Name / ID Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Biological Activity (if reported) Source
Target: N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide C₁₈H₂₂N₄O₃S₂ (inferred) ~406.5 N/A 4-methoxyphenyl, propylamino-thiazole Not explicitly reported Hypothetical
Compound 9 C₁₉H₁₅ClN₂O₂S₃ 474.98 186–187 4-chlorobenzylidene, 4-methoxyphenyl Not reported
Compound 13 C₂₂H₂₃ClN₄O₂S 426.96 282–283 4-chlorophenyl, piperazine-thiazole Potential MMP inhibition
Compound 9 (MGI%: 10%) C₂₇H₂₆N₄O₅S₂ 550.64 N/A Quinazolinone core, 3,4,5-trimethoxybenzyl Antitumor activity (MGI% = 10%)
CDD-934506 C₁₇H₁₄N₄O₅S₂ 418.44 N/A 1,3,4-oxadiazole, 4-nitrophenyl Purchased for multitarget drug discovery
N-(4-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide C₂₂H₂₃N₃O₃S₂ 441.6 N/A p-tolylamino, 4-methoxybenzyl Not reported
Key Observations:
  • Core Heterocycle: The target compound’s thiazole core is shared with compounds in and , whereas ’s analogs use quinazolinone or 1,3,4-oxadiazole cores, which alter rigidity and binding interactions .
  • Substituent Effects: The 4-methoxyphenyl group (target and ) may improve solubility compared to halogenated (e.g., 4-chlorophenyl in ) or nitro-substituted () derivatives.
  • Melting Points : Thiazole derivatives with bulkier substituents (e.g., ’s compound 9) exhibit higher melting points (>180°C), likely due to enhanced crystallinity .
Antitumor Activity:
  • : The quinazolinone-based analog (compound 9) showed moderate antitumor activity (MGI% = 10%), outperforming sulfamoylphenyl derivatives (MGI% = 7%) . This suggests that electron-donating groups (e.g., methoxy) enhance activity compared to electron-withdrawing substituents.
  • Thiazole vs. Quinazolinone: The absence of quinazolinone in the target compound may reduce antitumor efficacy but improve metabolic stability.
Enzyme Inhibition:
  • : Piperazine-containing thiazoles (e.g., compound 13) were designed as matrix metalloproteinase (MMP) inhibitors, critical in inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.